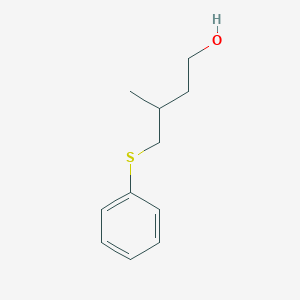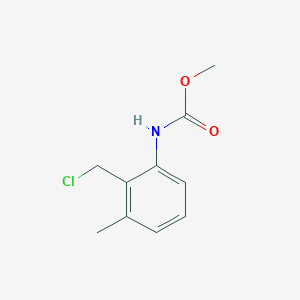
2-Amino-3-phenyl-2-propenoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-phenyl-2-propenoic Acid is an amino acid derivative characterized by the presence of a double bond between the second and third carbon atoms in the phenylalanine side chain. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-phenyl-2-propenoic Acid typically involves the dehydrogenation of phenylalanine. One common method is the use of strong oxidizing agents such as potassium permanganate or bromine in the presence of a base. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the double bond without over-oxidation .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic dehydrogenation using metal catalysts. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-phenyl-2-propenoic Acid undergoes various chemical reactions, including:
Oxidation: The double bond can be further oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert the double bond back to a single bond, regenerating phenylalanine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst
Major Products:
Oxidation: Epoxides, diols.
Reduction: Phenylalanine.
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2-Amino-3-phenyl-2-propenoic Acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-3-phenyl-2-propenoic Acid involves its ability to induce conformational changes in peptides and proteins. The presence of the double bond restricts the rotation of the side chain, leading to the formation of stable secondary structures such as β-turns and helices. These structural changes can enhance the stability and bioactivity of peptides, making them more resistant to enzymatic degradation .
Comparaison Avec Des Composés Similaires
Phenylalanine: The parent compound, lacking the double bond.
α,β-Didehydrophenylalanine: Another dehydro derivative with the double bond between the alpha and beta carbons.
Cinnamic Acid: Contains a similar double bond but in a different structural context
Uniqueness: 2-Amino-3-phenyl-2-propenoic Acid is unique due to its specific double bond position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to stabilize specific peptide conformations makes it particularly valuable in the design of peptide-based therapeutics and materials .
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2-amino-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12) |
Clé InChI |
YWIQQKOKNPPGDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl-](/img/structure/B8649093.png)




